An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxy Bosentan-d6
An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxy Bosentan-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Bosentan-d6 is the deuterium-labeled analog of Hydroxy Bosentan, the primary active metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The introduction of six deuterium atoms into the dimethyl group of the hydroxyethyl side chain creates a stable, isotopically enriched version of the molecule. This makes Hydroxy Bosentan-d6 an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Hydroxy Bosentan in biological matrices using mass spectrometry-based techniques such as LC-MS/MS. This guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy Bosentan-d6, its metabolic context, and relevant experimental protocols.
Physical and Chemical Properties
While specific experimental data for some physical properties of Hydroxy Bosentan-d6 are not extensively published, the following table summarizes the available information. It is important to note that as a deuterated standard, its primary characterization lies in its molecular weight and isotopic purity, which are critical for its application in quantitative analysis.
| Property | Value | Source(s) |
| Chemical Name | 4-[2-Hydroxy-1,1-(dimethyl-d6)ethyl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | [1] |
| Synonyms | Ro 48-5033-d6, Ro 48-8634-d6 | [1] |
| CAS Number | 1246817-57-1 | [1] |
| Molecular Formula | C₂₇H₂₃D₆N₅O₇S | [1] |
| Molecular Weight | 573.65 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Storage Conditions | 2-8°C Refrigerator | |
| Applications | Labeled analogue of the active metabolite of Bosentan, used as a vasodilator. Primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |
Note: Specific quantitative data for properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available sources. These properties are generally characterized on a lot-specific basis by the manufacturer.
Metabolic Pathway of Bosentan
Hydroxy Bosentan is the major pharmacologically active metabolite of Bosentan. The metabolic conversion is primarily carried out by the cytochrome P450 enzymes in the liver, specifically CYP2C9 and CYP3A4. The hydroxylation occurs at the tertiary butyl group of Bosentan. The following diagram illustrates this key step in the metabolic pathway.
Caption: Metabolic conversion of Bosentan to Hydroxy Bosentan.
Experimental Protocols
The primary application of Hydroxy Bosentan-d6 is as an internal standard in bioanalytical methods. Below is a detailed workflow for the simultaneous quantification of Bosentan and its metabolite Hydroxy Bosentan in human plasma using solid-phase extraction and liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).
Workflow for Quantification of Bosentan and Hydroxy Bosentan in Human Plasma
Caption: Experimental workflow for bioanalysis.
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
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Objective: To extract Bosentan, Hydroxy Bosentan, and the internal standard (Hydroxy Bosentan-d6) from human plasma and remove interfering substances.
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Procedure:
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A 100 µL aliquot of human plasma is spiked with a known concentration of Hydroxy Bosentan-d6.
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The plasma sample is pre-treated (e.g., with an acid or buffer) to optimize protein binding and analyte recovery.
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The pre-treated sample is loaded onto an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).
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The cartridge is washed with a series of solvents to remove plasma proteins and other endogenous components.
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The analytes of interest are eluted from the cartridge using an appropriate organic solvent or solvent mixture.
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The eluate is evaporated to dryness under a stream of nitrogen.
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The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
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2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
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Objective: To separate the analytes chromatographically and detect them with high sensitivity and selectivity using mass spectrometry.
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Chromatographic Conditions:
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Column: A reversed-phase C18 column is typically used to achieve separation based on hydrophobicity.
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Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Optimized for the column dimensions to ensure efficient separation.
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Mass Spectrometric Conditions:
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Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes' properties.
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Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Bosentan, Hydroxy Bosentan, and Hydroxy Bosentan-d6.
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3. Data Analysis and Quantification
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Objective: To determine the concentrations of Bosentan and Hydroxy Bosentan in the original plasma samples.
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Procedure:
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The peak areas of the MRM transitions for each analyte and the internal standard are integrated.
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A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.
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The concentrations of Bosentan and Hydroxy Bosentan in the unknown samples are calculated from the calibration curve using the measured peak area ratios.
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Conclusion
Hydroxy Bosentan-d6 is a critical reagent for researchers and drug development professionals working with Bosentan. Its well-defined chemical identity and isotopic purity make it an ideal internal standard for the precise and accurate quantification of its non-labeled counterpart in complex biological matrices. The understanding of its role in the metabolic pathway of Bosentan, coupled with robust analytical methods, enables detailed pharmacokinetic and toxicokinetic assessments, which are fundamental to the drug development and regulatory approval process. While some specific physical property data may be limited in public literature, its practical utility and performance as an internal standard are well-established within the scientific community.
